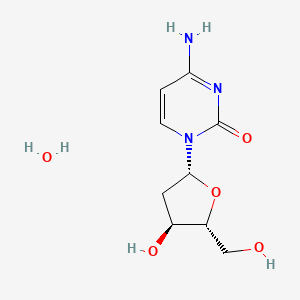
2'-Deoxycytidine hydrate
Overview
Description
2’-Deoxycytidine hydrate is a nucleoside analog that plays a crucial role in the structure and function of deoxyribonucleic acid. It is a derivative of cytidine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a hydrogen atom. This compound is essential in various biological processes and has significant applications in scientific research.
Mechanism of Action
Target of Action
2’-Deoxycytidine hydrate primarily targets several enzymes in the cell. These include Thymidine kinase 2, mitochondrial, Class B acid phosphatase, and Deoxycytidine kinase . These enzymes play crucial roles in various cellular processes, including DNA synthesis and repair, nucleotide metabolism, and cellular signaling .
Mode of Action
The interaction of 2’-Deoxycytidine hydrate with its targets involves a series of biochemical reactions. The compound is phosphorylated by deoxycytidine kinase to its active nucleotide metabolites . This phosphorylation is a key step in the compound’s mode of action, enabling it to exert its effects on the cell .
Biochemical Pathways
2’-Deoxycytidine hydrate affects several biochemical pathways. It is involved in the phosphorylation of deoxyribonucleosides deoxycytidine, deoxyguanosine, and deoxyadenosine . This process is crucial for the synthesis of DNA and RNA, and the regulation of various cellular functions .
Pharmacokinetics
Like other nucleoside analogs, it is expected to be absorbed into cells, distributed within the body, metabolized into its active forms, and eventually eliminated . These processes can impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
The molecular and cellular effects of 2’-Deoxycytidine hydrate’s action are complex and multifaceted. By interacting with its targets and affecting various biochemical pathways, the compound can influence a range of cellular processes, including DNA synthesis, cell signaling, and nucleotide metabolism . These effects can have significant implications for cell function and health .
Action Environment
The action, efficacy, and stability of 2’-Deoxycytidine hydrate can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the cellular environment, including the presence of other molecules, pH levels, and temperature . Understanding these influences is crucial for optimizing the use of the compound and maximizing its therapeutic potential .
Biochemical Analysis
Biochemical Properties
2’-Deoxycytidine hydrate interacts with several enzymes, proteins, and other biomolecules. It is commonly inactivated by cytidine deaminase (CDD), or by deoxycytidine monophosphate deaminase (dCMP deaminase) . Additional metabolic pathways, such as phosphorylation, can substantially contribute to their activation or inactivation .
Cellular Effects
2’-Deoxycytidine hydrate has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to be a potent radiosensitizer in tumor cells .
Molecular Mechanism
The mechanism of action of 2’-Deoxycytidine hydrate is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 2’-Deoxycytidine hydrate change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of 2’-Deoxycytidine hydrate vary with different dosages in animal models. Studies have shown that it can have threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
2’-Deoxycytidine hydrate is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
2’-Deoxycytidine hydrate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 2’-Deoxycytidine hydrate and any effects on its activity or function are important aspects of its biochemical properties. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’-Deoxycytidine hydrate can be synthesized through several methods. One common approach involves the glycosylation of cytosine with a protected deoxyribose derivative, followed by deprotection to yield the desired nucleoside. The reaction typically requires an acid catalyst and proceeds under mild conditions to avoid degradation of the sensitive nucleoside.
Industrial Production Methods: In industrial settings, the production of 2’-Deoxycytidine hydrate often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the nucleoside, which is then extracted and purified through a series of chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxycytidine hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2’-deoxyuridine.
Reduction: Reduction reactions can convert it back to cytidine.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group on the cytosine ring is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic reagents like ammonia or amines are employed under mild conditions.
Major Products:
Oxidation: 2’-Deoxyuridine
Reduction: Cytidine
Substitution: Various substituted cytidine derivatives
Scientific Research Applications
2’-Deoxycytidine hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: The compound is crucial in studying DNA replication and repair mechanisms.
Medicine: It serves as a precursor for antiviral and anticancer drugs, such as gemcitabine.
Industry: It is used in the production of diagnostic reagents and as a standard in analytical chemistry.
Comparison with Similar Compounds
Cytidine: Contains a hydroxyl group at the 2’ position.
2’-Deoxyuridine: Lacks the amino group on the cytosine ring.
Gemcitabine: A fluorinated analog used in cancer treatment.
Uniqueness: 2’-Deoxycytidine hydrate is unique due to its specific structure, which allows it to be incorporated into DNA without causing significant structural changes. This property makes it a valuable tool in studying DNA-related processes and developing therapeutic agents.
Properties
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4.H2O/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H2/t5-,6+,8+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBGOHZLZCFWLH-OERIEOFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369129 | |
| Record name | 2'-Deoxycytidine hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56322743 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
652157-52-3 | |
| Record name | 2'-Deoxycytidine hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-(3,7-Dichloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine](/img/structure/B1585569.png)







